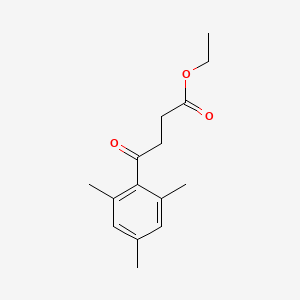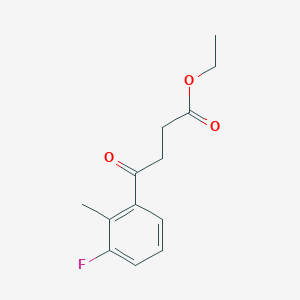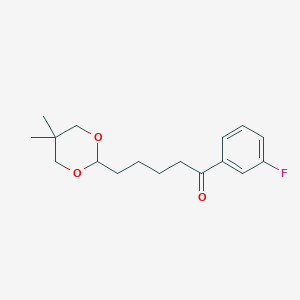
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis. The molecule also contains a fluorine atom and a ketone group, which could potentially be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the 1,3-dioxane ring and the ketone group. These groups could potentially engage in various intra- and intermolecular interactions, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the ketone group and the fluorine atom. The ketone could potentially undergo various addition reactions, while the C-F bond is generally quite stable but could potentially be involved in certain types of reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the electronegative fluorine atom could affect its solubility, while the 1,3-dioxane ring could influence its stability and reactivity .Applications De Recherche Scientifique
Progesterone Receptor Modulators : Research by Fensome et al. (2008) explored 3,3-dialkyl-5-aryloxindole series as progesterone receptor (PR) modulators for applications in female healthcare. They found that the size of the 3,3-dialkyl substituent is crucial for controlling the functional response, with small groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).
Synthesis and Structure Analysis : Kuhn et al. (2003) synthesized a compound involving a similar dioxan structure, demonstrating its use in structural and synthetic chemistry. The crystal structure analysis of the synthesized compound provides insights into the betaine nature of these compounds, expanding the understanding of such molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).
Plastic Solar Cells : Jørgensen and Krebs (2005) used monomers with a dimethyl-dioxan structure for the synthesis of oligophenylenevinylenes, which were then tested as active materials in photovoltaic cells. This study demonstrates the potential application of such compounds in renewable energy technology (Jørgensen & Krebs, 2005).
DFT Investigations : Vessally et al. (2011) performed a detailed study involving density functional theory (DFT) to understand the vibrational wavenumbers and chemical shift values of dimethyl-dioxan compounds, which is crucial for theoretical chemistry and computational material science (Vessally et al., 2011).
Glycerol Conversion in Chemistry : Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with dimethyl acetals to form [1,3]dioxan-5-ols, highlighting the role of such compounds in chemical synthesis and the development of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Anti-inflammatory Drug Development : Li et al. (2008) synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids as novel anti-inflammatory agents. Their study not only provides new compounds but also includes a QSAR analysis for future drug development (Li et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKIHBUKFVSNKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645932 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone | |
CAS RN |
898786-15-7 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

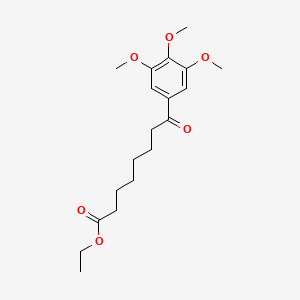
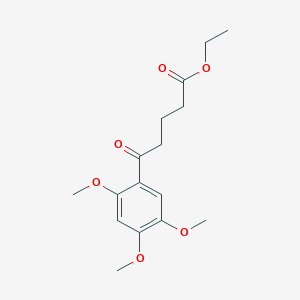
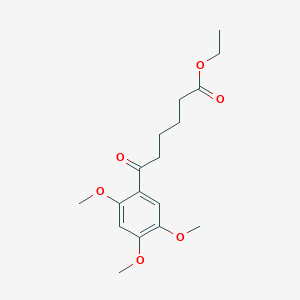
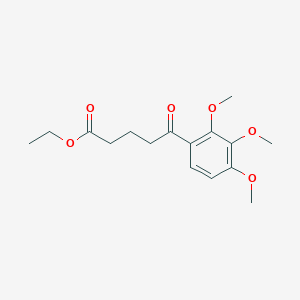
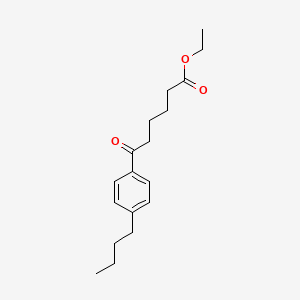
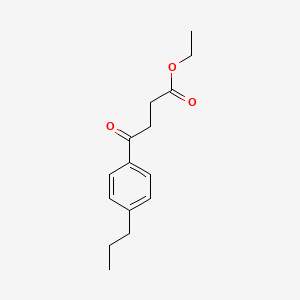
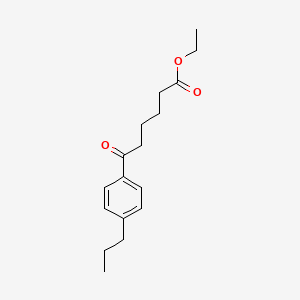
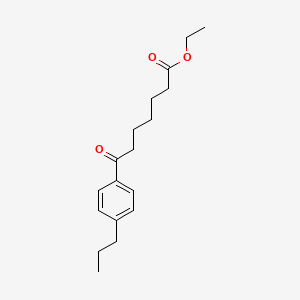
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 4-[3,4-(Ethylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326089.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)
